molecular formula C15H19ClO B14662869 1-Nonen-3-one, 1-(4-chlorophenyl)- CAS No. 51469-50-2

1-Nonen-3-one, 1-(4-chlorophenyl)-

Cat. No.: B14662869
CAS No.: 51469-50-2
M. Wt: 250.76 g/mol
InChI Key: ORNMBQVPJJQBDC-FMIVXFBMSA-N
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Description

1-Nonen-3-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H19ClO It is a derivative of nonenone, where a chlorine-substituted phenyl group is attached to the first carbon of the nonenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonen-3-one, 1-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 1-nonen-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Nonen-3-one, 1-(4-chlorophenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Nonen-3-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Nonen-3-one, 1-(4-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nonen-3-one, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    1-Nonen-3-one: The parent compound without the chlorophenyl group.

    1-Nonen-3-one, 1-(4-methylphenyl)-: A similar compound with a methyl group instead of chlorine on the phenyl ring.

    1-Nonen-3-one, 1-(4-bromophenyl)-: A similar compound with a bromine atom instead of chlorine on the phenyl ring.

Uniqueness: 1-Nonen-3-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.

Properties

CAS No.

51469-50-2

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)non-1-en-3-one

InChI

InChI=1S/C15H19ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12H,2-6H2,1H3/b12-9+

InChI Key

ORNMBQVPJJQBDC-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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